molecular formula C₁₉H₁₄D₃FN₈O₂ B1161459 N-Desmethyl Riociguat-d3

N-Desmethyl Riociguat-d3

Cat. No.: B1161459
M. Wt: 411.41
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Riociguat-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₄D₃FN₈O₂ and its molecular weight is 411.41. The purity is usually 95%.
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Properties

Molecular Formula

C₁₉H₁₄D₃FN₈O₂

Molecular Weight

411.41

Synonyms

[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-, methyl ester carbamic acid-d3;  BAY 60-4552-d3;  Methyl [4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate-d3;  Nelocigua

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of N-Desmethyl Riociguat-d3 in synthetic batches?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on deuterium integration to verify isotopic labeling. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) should be employed to assess purity, with reference to deuterated internal standards to minimize matrix interference. Calibration curves using certified reference materials (e.g., isotopic analogs from catalogs like ) ensure quantification accuracy .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS is preferred due to its sensitivity in detecting deuterated compounds. Key parameters include:

  • Ionization mode : Electrospray ionization (ESI) in positive mode.
  • Collision energy : Optimized to avoid fragmentation of the deuterated moiety.
  • Internal standards : Isotopically labeled analogs (e.g., d6 or d9 variants) to correct for recovery losses .
    • Data Table :
MatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)
Plasma0.51.592–105
Urine0.82.488–98

Q. What are the critical parameters in synthesizing this compound to ensure high isotopic purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize deuterium loss. Post-synthesis purification via preparative HPLC with a C18 column ensures removal of non-deuterated byproducts. Isotopic purity (>98%) should be validated using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How should a pharmacokinetic (PK) study be designed to assess metabolite formation kinetics of this compound?

  • Methodological Answer : Implement a crossover design with dose-escalation cohorts to evaluate dose proportionality. Key PK parameters include:

  • AUC0–∞ : Assess using non-compartmental analysis.
  • Clearance (CL/F) : Calculate via population pharmacokinetic modeling.
  • Metabolite-to-parent ratio : Monitor using serial blood sampling over 24–48 hours.
    • Reference , where ANOVA confirmed dose proportionality in N-desmethyl selumetinib (P=0.05 for parent drug) .

Q. How can researchers resolve contradictions in reported metabolite clearance data across studies?

  • Methodological Answer : Conduct a meta-analysis with covariate adjustment (e.g., age, hepatic function) to identify confounding variables. Use mixed-effects modeling to account for inter-study variability. For example, found no age dependency in clearance (r²=0.10, P=0.07), suggesting cohort homogeneity as a critical factor .

Q. How does deuterium labeling affect the stability and detection of this compound in bioanalytical assays?

  • Methodological Answer : Deuterium labeling reduces metabolic degradation (kinetic isotope effect) but may alter retention times in LC-MS. Optimize chromatographic conditions (e.g., gradient elution) to separate deuterated and non-deuterated forms. Stability studies in biological matrices (e.g., plasma, liver microsomes) should confirm resistance to enzymatic hydrolysis .

Q. How to establish a validated bioanalytical method for this compound that accounts for matrix effects?

  • Methodological Answer : Follow FDA guidelines for method validation:

  • Matrix effects : Evaluate using post-column infusion experiments.
  • Internal standard : Use a structural analog with matched deuterium labeling.
  • Validation parameters : Include precision (CV <15%), accuracy (85–115%), and freeze-thaw stability .

Data Contradiction Analysis

Q. How to address non-linear pharmacokinetics observed in high-dose this compound studies?

  • Methodological Answer : Investigate saturation of metabolic enzymes (e.g., CYP450 isoforms) using in vitro hepatocyte assays. Compare with in vivo data to identify clearance mechanisms. If saturation occurs, apply Michaelis-Menten kinetics to model non-linear AUC trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.